molecular formula C11H10OS B8788371 Phenyl(thiophen-3-yl)methanol

Phenyl(thiophen-3-yl)methanol

Cat. No.: B8788371
M. Wt: 190.26 g/mol
InChI Key: JHODTSHRBQFXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl(thiophen-3-yl)methanol is a chemical compound with the molecular formula C11H10OS and a molecular weight of 190.26 g/mol . This compound is part of a class of molecules characterized by a methanol group attached to a hybrid structure containing both phenyl and thiophen-3-yl rings. As a benzhydrol analog where one phenyl group is replaced by a thiophene ring, it serves as a versatile synthetic intermediate . The presence of the electron-rich thiophene ring, a common feature in materials science, suggests potential applications in the development of organic electronic materials or as a precursor for ligands in catalysis . In pharmaceutical research, such structurally unique scaffolds are valuable for constructing novel active molecules, particularly since the thiophene ring is a known pharmacophore in medicinal chemistry. The primary alcohol functional group offers a reactive handle for further chemical modification, including oxidation to the corresponding aldehyde or esterification. Researchers utilize this compound primarily as a building block for the synthesis of more complex, target-oriented molecules. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

IUPAC Name

phenyl(thiophen-3-yl)methanol

InChI

InChI=1S/C11H10OS/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8,11-12H

InChI Key

JHODTSHRBQFXAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CSC=C2)O

Origin of Product

United States

Synthetic Methodologies for Phenyl Thiophen 3 Yl Methanol and Its Analogs

Conventional Synthetic Approaches

Conventional methods for the synthesis of phenyl(thiophen-3-yl)methanol and its analogs often rely on well-established organometallic reactions and multi-step sequences to build the desired molecular architecture. These approaches are valued for their versatility and the accessibility of starting materials.

Multi-step Reaction Sequences for Substituted Phenyl(thiophen-3-yl)methanols

The synthesis of substituted phenyl(thiophen-3-yl)methanols can be achieved through multi-step reaction sequences that allow for the introduction of various functional groups on both the phenyl and thiophene (B33073) rings. A common strategy involves the initial functionalization of the thiophene ring, followed by the coupling with a substituted phenyl component.

Table 1: Illustrative Multi-step Synthesis of a Substituted this compound

StepReactionReactantsReagentsProduct
1Bromination3-MethylthiopheneN-Bromosuccinimide (NBS)2-Bromo-3-methylthiophene
2Grignard Formation2-Bromo-3-methylthiopheneMagnesium (Mg)(3-Methylthiophen-2-yl)magnesium bromide
3Nucleophilic Addition(3-Methylthiophen-2-yl)magnesium bromide, 4-ChlorobenzaldehydeDry Ether(4-Chlorophenyl)(3-methylthiophen-2-yl)methanol

This sequence demonstrates how different substituents can be introduced onto the final molecule by selecting appropriately substituted starting materials. The choice of reagents and reaction conditions at each step is critical to ensure high yields and minimize side reactions.

Utilization of Specific Reagents in Alcohol Synthesis

The synthesis of this compound and its analogs heavily relies on the use of specific organometallic reagents that act as nucleophilic carbon sources. Grignard reagents and organolithium reagents are the most common choices for this purpose.

Grignard Reagents: The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds. In the context of this compound synthesis, a Grignard reagent, such as phenylmagnesium bromide, can be reacted with thiophene-3-carbaldehyde. Alternatively, a thiophene-based Grignard reagent can be reacted with benzaldehyde (B42025).

Organolithium Reagents: Organolithium reagents are generally more reactive than their Grignard counterparts and can be used in situations where Grignard reagents are ineffective. For example, 3-lithiothiophene, generated in situ from 3-bromothiophene and an organolithium base like n-butyllithium, can react with benzaldehyde to produce this compound.

Table 2: Synthesis of this compound using Specific Reagents

Reagent TypeSpecific ReagentCarbonyl CompoundProduct
Grignard ReagentPhenylmagnesium bromideThiophene-3-carbaldehydeThis compound
Grignard Reagent3-Thienylmagnesium bromideBenzaldehydeThis compound
Organolithium Reagent3-LithiothiopheneBenzaldehydeThis compound

Synthesis of Related Diaryl- and Aryl(heteroaryl)methanols

The synthetic strategies for this compound are part of a broader field focused on the synthesis of diaryl- and aryl(heteroaryl)methanols. These compounds are of significant interest due to their presence in many biologically active molecules. General methods for their synthesis often involve the addition of an organometallic reagent (aryl or heteroaryl) to an aldehyde or ketone.

Recent advances in this area include the development of catalytic asymmetric methods that allow for the enantioselective synthesis of these chiral alcohols. These methods often employ chiral ligands in conjunction with metal catalysts to control the stereochemical outcome of the reaction.

Advanced and Stereoselective Synthetic Pathways

To meet the growing demand for enantiomerically pure compounds, advanced synthetic methodologies focusing on stereoselectivity have been developed. These include chemoenzymatic cascades and enzyme-catalyzed bioreductions, which offer high selectivity under mild reaction conditions.

Chemoenzymatic Cascade Strategies for Enantioselective Production

Chemoenzymatic cascade reactions combine the advantages of both chemical and enzymatic catalysis in a single pot to achieve efficient and stereoselective transformations. A hypothetical chemoenzymatic cascade for the enantioselective production of this compound could involve an initial chemical step to synthesize the prochiral ketone, phenyl(thiophen-3-yl)methanone, followed by an enzymatic reduction to the chiral alcohol.

This approach can be highly efficient as it minimizes the need for purification of intermediates, reduces waste, and can lead to high enantiomeric excesses. The choice of enzyme is critical and often requires screening of various biocatalysts to find one with the desired activity and stereoselectivity.

Table 3: Hypothetical Chemoenzymatic Cascade for (S)-Phenyl(thiophen-3-yl)methanol

StepTypeReactionCatalyst/EnzymeProduct
1ChemicalFriedel-Crafts Acylation of Thiophene with Benzoyl ChlorideLewis Acid (e.g., AlCl₃)Phenyl(thiophen-3-yl)methanone
2EnzymaticAsymmetric ReductionA stereoselective ketoreductase (KRED)(S)-Phenyl(thiophen-3-yl)methanol

Enzyme-Catalyzed Bioreduction Methodologies (e.g., Ketoreductase KmCR2)

Enzyme-catalyzed bioreduction has emerged as a powerful tool for the synthesis of chiral alcohols with high enantiopurity. Ketoreductases (KREDs) are particularly useful for the asymmetric reduction of prochiral ketones to their corresponding secondary alcohols.

A novel ketoreductase, KmCR2, has been identified and shown to have a broad substrate spectrum for the bioreduction of sterically bulky diaryl- and aryl(heteroaryl)methanones. uniovi.es This enzyme has been successfully employed for the stereoselective preparation of both enantiomers of this compound. uniovi.es The stereochemical outcome of the reduction can be controlled by the position of substituents on the aromatic rings of the substrate. uniovi.es

Table 4: Bioreduction of Phenyl(thiophen-3-yl)methanone using Ketoreductase KmCR2

SubstrateEnzymeProduct EnantiomerConversion (%)Enantiomeric Excess (ee, %)
Phenyl(thiophen-3-yl)methanoneWild-type KmCR2(S)-Phenyl(thiophen-3-yl)methanol>9998
5-Bromo-phenyl(thiophen-3-yl)methanoneWild-type KmCR2(R)-5-Bromo-phenyl(thiophen-3-yl)methanol>9999

The use of substrate engineering, such as the introduction of a traceless directing group like a bromo substituent, can be employed to control the stereospecificity of the bioreduction. uniovi.es Furthermore, protein engineering of the ketoreductase can be used to improve stereoselectivity or even switch the stereopreference of the enzymatic process. uniovi.es

Asymmetric Catalysis for Chiral Alcohol Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral alcohols, including this compound. This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

One prominent method for the asymmetric synthesis of chiral alcohols is the catalytic reduction of the corresponding prochiral ketone. For instance, the asymmetric bioreduction of phenyl(thiophen-2-yl)methanone to (S)-phenyl(thiophen-2-yl)methanol has been achieved with high enantiomeric excess (>99%) and conversion (>99%) using Lactobacillus paracasei BD101 as a biocatalyst. researchgate.net This biocatalytic approach offers an environmentally friendly and highly selective route to the desired chiral alcohol.

Chiral phosphorus acids (CPAs) represent another class of organocatalysts employed in asymmetric synthesis. beilstein-journals.org While their application in the asymmetric transfer hydrogenation of 2-phenylquinoline has been explored, the development of C1-symmetrical thiophosphorus acids offers potential for broader applications in asymmetric catalysis, including the synthesis of chiral thiophene-containing alcohols. beilstein-journals.org

The use of chiral solvents in conjunction with macromolecular catalysts has also emerged as a novel strategy for asymmetric synthesis. For example, a helically chiral polyquinoxaline (PQX) in combination with (R)-limonene as a chiral solvent has been shown to be effective in asymmetric Suzuki-Miyaura coupling reactions, achieving high enantioselectivities. acs.org This principle of chirality transfer from a chiral solvent through a macromolecular scaffold could potentially be adapted for the asymmetric synthesis of this compound.

Table 1: Asymmetric Catalytic Methods for Chiral Alcohol Synthesis
Catalyst/MethodSubstrateProductKey FeaturesReference
Lactobacillus paracasei BD101Phenyl(thiophen-2-yl)methanone(S)-Phenyl(thiophen-2-yl)methanolHigh enantiomeric excess (>99%), high conversion (>99%), environmentally friendly. researchgate.net
Chiral Phosphorus Acids (CPAs)Prochiral ketones/iminesChiral alcohols/aminesOrganocatalytic, potential for C1-symmetrical designs. beilstein-journals.org
Helical Polyquinoxaline (PQX) in Chiral SolventAryl halides and boronic acidsChiral biarylsChirality transfer from solvent, high enantioselectivity. acs.org

Kinetic Resolution Techniques for Stereoisomer Separation

Kinetic resolution is a widely used method for the separation of enantiomers in a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity.

Enzymatic kinetic resolution is a particularly effective method. For example, the lipase Novozyme 435 has been successfully used for the kinetic resolution of (R,S)-1-phenylethanol. nih.govresearchgate.net By optimizing reaction parameters such as substrate concentration, temperature, and reaction time, it is possible to achieve high enantiomeric excess for the remaining unreacted substrate. nih.gov This enzymatic approach is advantageous due to the high selectivity of enzymes and the mild reaction conditions required.

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. This is achieved by combining the kinetic resolution with in situ racemization of the slower-reacting enantiomer. A novel hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid has been demonstrated using a chiral quaternary ammonium phase-transfer catalyst and a strongly basic anion exchange resin. rsc.org This method provides the product in good yield and high enantioselectivity. rsc.org

Table 2: Kinetic Resolution Techniques
MethodSubstrateCatalyst/ReagentKey FeaturesReference
Enzymatic Kinetic Resolution(R,S)-1-phenylethanolNovozyme 435 (lipase)High enantiomeric excess, mild conditions, optimization of parameters is crucial. nih.govresearchgate.net
Hydrolytic Dynamic Kinetic ResolutionRacemic 3-phenyl-2-oxetanoneChiral quaternary ammonium phase-transfer catalystPotential for 100% conversion to a single enantiomer, good yield and high enantioselectivity. rsc.org

Assembly of Thiophene-Derived Scaffolds via Coupling Reactions

The construction of thiophene-containing molecules often relies on powerful carbon-carbon bond-forming reactions. These methods allow for the introduction of various substituents onto a pre-formed thiophene ring, providing access to a wide range of derivatives.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki–Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of C-C bonds. The Suzuki-Miyaura coupling, in particular, has been extensively used for the synthesis of aryl-substituted thiophenes due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide variety of boronic acids. nih.govresearchgate.netmdpi.com

This methodology has been successfully applied to the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes and novel 2,3-disubstituted thiophene derivatives. nih.govresearchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, Pd(PPh₃)₄ and Pd(OAc)₂ are commonly used catalysts. researchgate.net The Suzuki-Miyaura reaction has also been employed in the synthesis of thiophene-containing conjugated polymers. nih.gov Recent advancements have focused on developing more efficient catalyst systems and environmentally friendly reaction conditions, such as performing the reaction in water using surfactants to create micellar nanoreactors. mdpi.com

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling for Thiophene Derivatives
ReactantsCatalyst SystemProductKey FeaturesReference
2-Bromo-5-(bromomethyl)thiophene and Arylboronic acidsPd(PPh₃)₄, K₃PO₄2-(Bromomethyl)-5-aryl-thiophenesRegioselective synthesis, moderate to excellent yields. nih.gov
2,3,5-Tribromothiophene and Arylboronic acidsPd(PPh₃)₄, Na₂CO₃2,3-Disubstituted thiophenesRegioselective substitution at the C2 position. researchgate.net
Thiophene-2-boronic acid pinacol ester and Aryl bromidesPd(0)/Phosphine-based bulky ligand, K₂CO₃Aryl-thiophenesEfficient for electron-rich and moderately hindered substrates. nih.gov
Bromoanilines and Thiophene boronic acidsPd(dtbpf)Cl₂, Et₃N in aqueous Kolliphor ELThiophene-substituted anilinesMicellar synthesis, rapid reaction times, performed in water and air. mdpi.com

Cyclization Reactions of Functionalized Alkynes Leading to Thiophene Derivatives

The construction of the thiophene ring itself can be achieved through the cyclization of appropriately functionalized acyclic precursors, particularly those containing alkyne moieties. These methods offer a high degree of control over the substitution pattern of the resulting thiophene.

Metal-catalyzed heterocyclization of functionalized alkynes bearing a sulfur nucleophile is a common strategy. nih.gov For example, 1-mercapto-3-yn-2-ols can be converted to the corresponding thiophenes in the presence of a PdI₂ catalyst. organic-chemistry.org Another approach involves the [3+2] cascade cyclization reaction of pyridinium (B92312) 1,4-zwitterionic thiolates with activated alkynes, which affords a library of polysubstituted thiophenes with excellent regioselectivity. researchgate.net Electrophilic cyclization of o-alkynyl thioanisoles using a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt provides an efficient route to 2,3-disubstituted benzo[b]thiophenes. acs.orgnih.govorganic-chemistry.org

Table 4: Cyclization Reactions for Thiophene Synthesis
Starting MaterialReagent/CatalystProductReaction TypeReference
1-Mercapto-3-yn-2-olsPdI₂/KISubstituted thiophenesMetal-catalyzed heterocyclization organic-chemistry.org
Pyridinium 1,4-zwitterionic thiolates and Activated alkynesHeatPolysubstituted thiophenes[3+2] Cascade cyclization researchgate.net
o-Alkynyl thioanisolesDimethyl(thiodimethyl)sulfonium tetrafluoroborate2,3-Disubstituted benzo[b]thiophenesElectrophilic cyclization acs.orgnih.govorganic-chemistry.org

Michael Addition Reactions in Thiophene-Containing System Synthesis

The Michael addition, or conjugate addition, of a sulfur nucleophile (thia-Michael addition) to an α,β-unsaturated carbonyl compound is a fundamental C-S bond-forming reaction that can be utilized in the synthesis of thiophene-containing systems. srce.hrnih.gov This reaction is highly efficient and selective. nih.gov

For instance, the thia-Michael addition of 4-chlorothiophenol to thiophene-containing chalcone analogs leads to the formation of 1-(substituted aryl)-3-(4-chlorophenylmercapto)-1-(2-thienyl)-1-propanones. lew.ro The reaction is typically base-catalyzed, with the initial step being the formation of a thiolate anion which then acts as the nucleophile. nih.gov A tandem thio-Michael addition, oxidative annulation, and 1,2-sulfur migration pathway has also been developed for the synthesis of highly functionalized 3-aminothiophenes from allenes and thioamides. organic-chemistry.org

Table 5: Michael Addition in Thiophene Synthesis
Michael DonorMichael AcceptorCatalyst/ConditionsProduct TypeReference
4-ChlorothiophenolThiophene-containing chalconesTriethylamine, ethanol, refluxThioether-functionalized propanones lew.ro
ThioamidesAllenesTBAI/TBHP3-Aminothiophenes organic-chemistry.org

Chemical Reactivity and Transformation Pathways of Phenyl Thiophen 3 Yl Methanol

Oxidative and Reductive Transformations of the Carbinol Moiety

The carbinol group in phenyl(thiophen-3-yl)methanol is susceptible to both oxidation and reduction, leading to the formation of ketones and the corresponding hydrocarbon, respectively.

Oxidative Transformations:

Secondary alcohols, such as this compound, are readily oxidized to ketones using a variety of oxidizing agents. jackwestin.comkhanacademy.orgorganic-chemistry.org The choice of oxidant can be tailored to achieve high yields and selectivity. Common oxidizing agents for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and potassium dichromate (K₂Cr₂O₇), as well as milder, more modern reagents. jackwestin.com The general reaction for the oxidation of this compound to phenyl(thiophen-3-yl)methanone is depicted below:

Reaction Scheme for Oxidation

While specific studies on the oxidation of this compound are not extensively detailed in the reviewed literature, the oxidation of aryl secondary alcohols is a well-established transformation in organic synthesis. researchgate.net

Reductive Transformations:

The carbinol moiety can also undergo reductive cleavage of the C-O bond. A notable example, although on the isomeric phenyl(thiophen-2-yl)methanol, is its electrochemical carboxylation. This process involves the reductive cleavage of the C(sp³)–O bond at the benzylic position, generating a benzylic anion species which is then trapped by carbon dioxide to form phenyl(thiophen-2-yl)acetic acid in high yield. This reaction demonstrates a pathway to transform the carbinol group into a carboxylic acid functionality, effectively achieving a reduction at the benzylic carbon followed by carboxylation.

It is plausible that this compound would undergo a similar transformation under electrochemical reduction in the presence of an electrophile like CO₂.

Derivatization and Functionalization Strategies

The presence of the hydroxyl group and the two aromatic rings allows for a wide range of derivatization and functionalization reactions, enabling the synthesis of a diverse library of compounds.

Esterification:

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid anhydrides and acyl chlorides, typically in the presence of an acid catalyst. chemguide.co.ukmasterorganicchemistry.comorganic-chemistry.org The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.com Alternatively, the use of more reactive acylating agents like acid anhydrides can proceed under milder conditions. chemguide.co.uk

The esterification of secondary alcohols is a fundamental reaction in organic synthesis, leading to the formation of esters with a wide range of properties and applications. researchgate.net

Etherification:

Ether derivatives of this compound can be synthesized through various methods, with the Williamson ether synthesis being a prominent example. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the secondary nature of the alcohol, care must be taken to minimize competing elimination reactions.

Another approach for the synthesis of thioethers involves the dehydrative coupling of alcohols and thiols, which can be catalyzed by a Brønsted acid. nih.gov This method provides a metal-free route to thioethers. nih.gov

The phenyl and thiophene (B33073) rings of this compound are susceptible to electrophilic substitution reactions, such as halogenation and nitration. The thiophene ring is generally more reactive towards electrophiles than the phenyl ring.

Bromination:

The bromination of thiophene derivatives can be achieved using reagents like N-bromosuccinimide (NBS). researchgate.net The regioselectivity of the bromination is influenced by the position of the substituent on the thiophene ring. For a 3-substituted thiophene, electrophilic attack is expected to occur preferentially at the 2- or 5-position, which are the most activated positions. The bromination of thiophenes can be controlled to achieve selective positioning of the bromine atom. google.com

Nitration:

The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. nih.govresearchgate.net In the case of aryl-thienyl compounds, the conditions of the nitration reaction can influence the position of the nitro group. rsc.org For instance, the nitration of 5-R-2-acetylthiophenes with fuming nitric acid can lead to the formation of furoxan derivatives instead of the expected nitrated thiophene. osti.gov The nitration of aryl germanes has been shown to be site-selective under photocatalytic conditions. nih.gov

A significant transformation of this compound and other secondary alcohols is their direct conversion to the corresponding thiols. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used thionating agent for this purpose. The reaction typically involves heating the alcohol with Lawesson's reagent in a suitable solvent.

The outcome of the reaction of hetaryl-substituted methanols with Lawesson's reagent can be influenced by the nature of the heteroaryl group. In some cases, the corresponding sulfides are formed as the exclusive products, resulting from the trapping of the initially formed thiol by an activated intermediate.

Polymeric and Supramolecular Assembly Reactions

The unique structure of this compound and its derivatives makes them interesting building blocks for the construction of larger molecular architectures, including polymers and supramolecular assemblies.

Thiophene and its derivatives are well-known for their ability to undergo electrochemical polymerization to form conductive polymers. google.com The polymerization proceeds via the oxidative coupling of monomer units. The properties of the resulting polymer can be tuned by introducing functional groups onto the thiophene monomer. nih.gov

Derivatives of this compound, where the hydroxyl group is modified or protected, can serve as monomers for electrochemical polymerization. The pendant phenylmethanol group would be expected to influence the solubility, processability, and electrochemical properties of the resulting polymer. The electrochemical polymerization of thiophene-based monomers is a versatile method for creating functional polymeric materials. researchgate.netmdpi.com The onset potential for polymerization is a key parameter that is influenced by the substituents on the thiophene ring. researchgate.net

The resulting polymers can have a "hairy-rod" architecture, with a conjugated polythiophene backbone and pendant side chains derived from the this compound unit. mdpi.com These materials have potential applications in organic electronics and sensors.

The supramolecular assembly of thiophene-based molecules and polymers is driven by non-covalent interactions and plays a crucial role in determining the material's properties. rsc.orgnih.govuh.eduthieme-connect.comacs.org The ability of the this compound moiety to participate in hydrogen bonding could be exploited to direct the self-assembly of its derivatives into well-defined nanostructures. nih.gov

Chemical Polymerization Techniques for Conducting Structures

The transformation of this compound into a conducting polymer, poly(this compound), can be achieved through several chemical polymerization techniques. While direct studies on this specific monomer are not extensively documented, the polymerization behavior can be inferred from established methods for other 3-substituted thiophene derivatives. The primary methods employed are chemical oxidative polymerization and electrochemical polymerization, both of which rely on the oxidation of the thiophene monomer to form radical cations that subsequently couple to form the polymer chain.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a widely utilized method for synthesizing polythiophenes due to its scalability and cost-effectiveness. nih.gov This technique typically involves the use of a chemical oxidant, with iron(III) chloride (FeCl₃) being one of the most common and effective choices. cmu.edu The polymerization process is initiated by the oxidation of the this compound monomer by FeCl₃. This oxidation generates radical cations at the 2- and 5-positions of the thiophene ring, which then undergo coupling to form the polymer backbone. cmu.edu

The reaction conditions, such as the choice of solvent, temperature, and monomer-to-oxidant ratio, significantly influence the properties of the resulting polymer, including its molecular weight, regioregularity, and solubility. For 3-substituted thiophenes, achieving high regioregularity (predominantly head-to-tail linkages) is crucial for obtaining materials with optimal electrical and optical properties. nih.gov The presence of the phenylmethanol group at the 3-position may introduce steric hindrance that can affect the coupling mechanism and the final polymer structure.

The general steps for the chemical oxidative polymerization of a 3-substituted thiophene are as follows:

Dissolution of the monomer in a suitable organic solvent.

Slow addition of the oxidant (e.g., FeCl₃) to the monomer solution, often at a controlled temperature.

Polymerization proceeds, leading to the precipitation of the polymer.

The polymer is then collected, washed with a solvent like methanol (B129727) to remove residual oxidant and oligomers, and dried. researchgate.net

Interactive Table: Representative Conditions for Chemical Oxidative Polymerization of 3-Substituted Thiophenes.

Monomer Oxidant Solvent Temperature Key Findings
3-Hexylthiophene (B156222) FeCl₃ Chloroform Room Temp High molecular weight and regioregularity achievable with optimized conditions. nih.gov
3-Alkylthiophenes FeCl₃ Various Various Polymer properties are highly dependent on the length of the alkyl chain. cmu.edu

Electrochemical Polymerization

Electrochemical polymerization offers a high degree of control over the polymer film's thickness, morphology, and properties. In this method, a conductive substrate (the working electrode) is immersed in a solution containing the this compound monomer and a supporting electrolyte. The application of an anodic potential oxidizes the monomer, creating radical cations that polymerize on the electrode surface.

The oxidation potential of the monomer is a critical parameter in electrochemical polymerization. For 3-substituted thiophenes, the nature of the substituent influences this potential. For instance, electron-donating groups can lower the oxidation potential. mdpi.com The phenylmethanol group's electronic effect would therefore play a role in determining the necessary polymerization potential. Studies on similar monomers like 3-thiophenemethanol (B153581) have shown oxidation potentials around 1.5 V vs. SCE. researchgate.net

This technique allows for the direct deposition of a conducting polymer film onto an electrode, which is advantageous for applications in sensors, electrochromic devices, and organic electronics. The properties of the electrochemically synthesized polymer can be tuned by adjusting parameters such as the applied potential, current density, solvent, and electrolyte. acs.org

Copolymerization with Other Monomers

Copolymerization is a versatile strategy to tailor the properties of conducting polymers by incorporating two or more different monomer units into the polymer chain. This approach can be used to modify the electronic, optical, and mechanical properties of the resulting material in ways that are not achievable with homopolymers. This compound could potentially be copolymerized with various other monomers to create materials with enhanced functionalities.

Copolymerization with other Thiophene Derivatives

One common approach is the copolymerization of a functionalized thiophene with a more common thiophene monomer, such as 3-hexylthiophene. This can improve the processability and solubility of the resulting copolymer while incorporating the specific functionalities of the substituted monomer. For instance, a dye-functionalized thiophene has been successfully copolymerized with 3-hexylthiophene using FeCl₃-based oxidative polymerization. researchgate.netunityfvg.it A similar approach could be envisioned for this compound to balance its properties with those of a well-understood poly(alkylthiophene).

Copolymerization with Other Heterocyclic Monomers

Copolymerization is not limited to thiophene-based monomers. Pyrrole (B145914) is another common heterocyclic monomer used in the synthesis of conducting polymers. The electrochemical copolymerization of thiophene-functionalized polystyrene with pyrrole has been demonstrated, leading to the formation of graft copolymers with interesting properties. tandfonline.comtandfonline.com This suggests the feasibility of copolymerizing this compound with pyrrole or other heterocyclic monomers to create novel conducting materials.

Alternating Copolymers

The synthesis of alternating copolymers, where two different monomers are arranged in a regular alternating sequence, is another powerful strategy. For example, alternating copolymers of furan (B31954) and thiophene have been synthesized using catalyst-transfer polycondensation. acs.org This level of control over the polymer architecture allows for fine-tuning of the material's properties.

Interactive Table: Examples of Copolymerization Involving Functionalized Thiophenes.

Monomer 1 Monomer 2 Polymerization Method Resulting Copolymer Type Potential Application
Dye-functionalized 3-ethylthiophene 3-Hexylthiophene Chemical Oxidative (FeCl₃) Random Copolymer Nonlinear Optics researchgate.netunityfvg.it
3-Methoxythiophene 3-Thiophene-ethanol Electrochemical Random Copolymer Electrochromic Displays researchgate.net
Thiophene-functionalized Polystyrene Pyrrole Electrochemical Graft Copolymer Conducting materials with improved mechanical properties tandfonline.comtandfonline.com

The copolymerization of this compound with other monomers opens up a wide range of possibilities for creating new conducting polymers with tailored properties for specific applications, from sensors and displays to organic solar cells.

Advanced Spectroscopic and Analytical Characterization of Phenyl Thiophen 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of phenyl(thiophen-3-yl)methanol provides critical information about the number, connectivity, and chemical environment of the protons within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl and thiophene (B33073) rings, the methine proton, and the hydroxyl proton.

The protons of the phenyl group typically appear as a multiplet in the downfield region of the spectrum, a consequence of their varied electronic environments. The protons on the thiophene ring also resonate in the aromatic region, with their specific chemical shifts and coupling patterns providing definitive evidence for the 3-substitution pattern. A key diagnostic signal is that of the methine proton (the hydrogen attached to the carbon bearing both the phenyl and thiophene rings), which appears as a singlet. The hydroxyl proton signal is often observed as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Interactive ¹H NMR Data Table for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl Protons7.25-7.40Multiplet-
Thiophene H2~7.35Doublet of doublets-
Thiophene H4~7.10Doublet of doublets-
Thiophene H5~7.30Doublet of doublets-
Methine CH~5.85Singlet-
Hydroxyl OHVariableBroad Singlet-
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete mapping of the carbon skeleton.

The spectrum shows several signals in the aromatic region (typically 120-145 ppm), corresponding to the carbon atoms of the phenyl and thiophene rings. The carbon atom attached to the sulfur in the thiophene ring (C2 and C5) and the substituted carbon (C3) will have characteristic chemical shifts. The ipso-carbon of the phenyl ring (the carbon attached to the methine group) and the other phenyl carbons can also be distinguished. The signal for the methine carbon is a crucial identifier, appearing in the aliphatic region but downfield due to the attachment of two electronegative groups (oxygen and the aromatic rings).

Interactive ¹³C NMR Data Table for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Phenyl C-1 (ipso)~143.8
Phenyl C-2, C-6~126.5
Phenyl C-3, C-5~128.5
Phenyl C-4~127.6
Thiophene C-2~126.3
Thiophene C-3 (ipso)~145.4
Thiophene C-4~122.4
Thiophene C-5~128.0
Methine C~72.4
Note: Chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing the connectivity between protons in the molecule. A COSY spectrum of this compound would show cross-peaks between the signals of coupled protons. For instance, correlations would be observed between the adjacent protons on the thiophene ring, confirming their relative positions. Similarly, correlations among the protons of the phenyl ring would help in assigning their specific resonances within the multiplet. This technique provides an unambiguous confirmation of the proton-proton coupling network within the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A prominent, broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadening of this peak is due to hydrogen bonding.

The spectrum also exhibits sharp peaks in the 3000-3100 cm⁻¹ region, corresponding to the C-H stretching vibrations of the aromatic rings. The C-C stretching vibrations within the aromatic rings give rise to a series of absorptions in the 1450-1600 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol is expected to appear in the 1000-1200 cm⁻¹ region. Specific vibrations related to the thiophene ring, such as C-S stretching, will also be present in the fingerprint region of the spectrum.

Interactive FT-IR Data Table for this compound

Vibrational Mode Frequency (cm⁻¹) Intensity
O-H Stretch3200-3600Strong, Broad
Aromatic C-H Stretch3000-3100Medium, Sharp
Aliphatic C-H Stretch2850-3000Weak
Aromatic C=C Stretch1450-1600Medium to Strong
C-O Stretch1000-1200Strong
C-S Stretch600-800Weak to Medium

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

For this compound (C₁₁H₁₀OS), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 190.26 g/mol ). The presence of a sulfur atom would also give rise to a characteristic isotopic pattern for the molecular ion peak, with a smaller [M+2]⁺ peak due to the natural abundance of the ³⁴S isotope.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the hydroxyl group (-OH) to form a stable carbocation. Cleavage of the bond between the methine carbon and the thiophene or phenyl ring can also occur, leading to fragment ions corresponding to these aromatic moieties. For instance, a prominent peak at m/z 105 could correspond to the benzoyl cation [C₆H₅CO]⁺, and a peak corresponding to the thienyl cation could also be observed.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio with high accuracy. For this compound, which has the molecular formula C₁₁H₁₀OS, the exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Table 1: Theoretical HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₀OS
Calculated Exact Mass190.0452
Monoisotopic Mass190.045231 g/mol

Note: The calculated exact mass is based on the primary isotopes: ¹²C=12.000000, ¹H=1.007825, ¹⁶O=15.994915, ³²S=31.972071.

Electronic Spectroscopy and Electroanalytical Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from the phenyl and thiophene chromophores.

Specific experimental UV-Vis data for this compound is not detailed in the available literature. However, studies on various substituted thiophene derivatives show that their absorption maxima (λmax) are sensitive to both the nature of the substituents and the polarity of the solvent. biointerfaceresearch.comekb.eg For example, a series of 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes exhibited λmax values that shifted to longer wavelengths (a bathochromic shift) in more polar solvents like DMF compared to methanol (B129727) or chloroform. biointerfaceresearch.com The introduction of a benzoyl group also resulted in a bathochromic shift. biointerfaceresearch.com Based on the unsubstituted phenyl and thiophene rings, this compound would likely exhibit absorption bands in the UV region, typically below 300 nm.

Table 2: Expected UV-Vis Absorption Characteristics

ChromophoreExpected Absorption RegionType of Transition
Phenyl Ring~254 nmπ → π
Thiophene Ring~230-240 nmπ → π

Cyclic Voltammetry for Electrochemical Properties

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. While CV data for this compound is not specifically reported, the electrochemical behavior of related thiophene derivatives has been investigated. Thiophene and its oligomers are known to be electroactive, capable of undergoing oxidation to form radical cations and dications, which can lead to electropolymerization.

For instance, the cyclic voltammogram of thiophen-3-yl-acetic acid methyl ester in a 0.1 M NBu₄BF₄/CH₂Cl₂ solution showed an irreversible oxidation peak at approximately 1.9 V (vs. Ag/AgCl), indicating the oxidation of the thiophene ring. researchgate.net The electrochemical properties are highly dependent on the substituents attached to the thiophene ring. The presence of the phenylmethanol group is expected to influence the oxidation potential of the thiophene moiety in this compound.

Spectroelectrochemical Investigations of Derivatives

Spectroelectrochemistry combines spectroscopic and electrochemical methods to characterize the electronic structure of redox species. This technique has been extensively applied to thiophene derivatives to study the properties of their electrochemically generated radical cations and dications. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Crystal Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. A search of the crystallographic literature did not yield a determined crystal structure for this compound. However, analysis of structurally related compounds provides insight into the likely conformational preferences and packing arrangements.

The key conformational feature of this compound would be the dihedral angle between the plane of the phenyl ring and the plane of the thiophene ring. In a crystal structure of a related pyrazole (B372694) derivative containing both thiophene and phenyl rings, the dihedral angle between the pyrazole and thiophene rings was found to be 7.19(12)°, while the angle with the phenyl ring was 71.13(11)°, indicating a significantly twisted conformation. researchgate.net In another complex thiophene derivative, the thiophene ring system was found to be nearly orthogonal to a phenyl ring, with a dihedral angle of 77.7(1)°. iucr.org

Analysis of Intermolecular Interactions in this compound Remains Largely Undocumented in Publicly Available Research

The molecular structure of this compound includes a hydroxyl group (-OH), which is a classic hydrogen bond donor and acceptor. The presence of both a phenyl ring and a thiophene ring provides the structural basis for potential π–π stacking interactions. Computational tools predict a hydrogen bond donor count of one and a hydrogen bond acceptor count of two for the molecule. However, without experimental data from techniques like X-ray crystallography or advanced spectroscopic analysis, or specific computational modeling of the compound's solid-state or solution behavior, a detailed discussion of these interactions remains speculative.

Studies on related thiophene and phenyl derivatives offer some general insights into the types of intermolecular forces that could be at play. For instance, research on various thiophene-containing compounds has confirmed the presence of C-H···O and N-H···O hydrogen bonds, which contribute to the formation of supramolecular structures. Similarly, analyses of other molecules containing both thiophene and phenyl rings have identified π–π stacking as a significant factor in their crystal packing. These studies often employ techniques such as Hirshfeld surface analysis to visualize and quantify intermolecular contacts.

Furthermore, computational studies on molecules with similar functional groups, such as 3-thiophene acetic acid, have utilized Density Functional Theory (DFT) to investigate the stability of crystal packing, highlighting the roles of O-H···O, C-H···O, and C-H···S interactions. Such computational approaches could, in principle, be applied to this compound to predict its intermolecular interaction energies, geometries, and preferred conformations.

In the absence of such specific research for this compound, it is not possible to provide detailed research findings or construct data tables outlining specific bond lengths, angles, or energies associated with its intermolecular interactions. The scientific community has yet to publish a dedicated study that would provide the necessary data for the in-depth analysis requested. Therefore, any detailed characterization of the hydrogen bonding and π–π stacking for this particular compound would require new experimental research or targeted computational investigation.

Theoretical and Computational Chemistry Studies of Phenyl Thiophen 3 Yl Methanol Systems

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular properties.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its balance of accuracy and computational cost. nih.govnih.gov This approach is used to determine the most stable conformation of a molecule, known as geometry optimization, by finding the minimum energy structure on the potential energy surface. For systems involving phenyl and thiophene (B33073) rings, DFT calculations can accurately predict key geometric parameters. rdd.edu.iqnih.gov

Parameter Description
Methodology Density Functional Theory (DFT)
Common Functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
Common Basis Set 6-311++G(d,p)
Calculated Properties Optimized molecular geometry (bond lengths, angles), electronic energy, dipole moment.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.comresearchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. orientjchem.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.netscirp.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This energy gap also provides insights into the charge transfer interactions occurring within the molecule. scirp.org In Phenyl(thiophen-3-yl)methanol, the distribution of the HOMO and LUMO across the phenyl ring, thiophene ring, and methanol (B129727) linker would indicate the likely sites for electrophilic and nucleophilic attack.

Orbital Description Significance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron; associated with ionization potential.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron; associated with electron affinity.
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. A smaller gap implies higher reactivity.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations are typically carried out at the same level of theory (e.g., DFT/B3LYP) used for geometry optimization. nih.gov The output provides the frequencies of the fundamental vibrational modes, which correspond to specific bond stretches, bends, and torsions within the molecule. mdpi.com

Each calculated frequency is associated with a "normal mode," which describes the collective motion of the atoms for that vibration. researchgate.net The results are often scaled by an empirical factor to better match experimental data, accounting for approximations in the theoretical model and anharmonicity. researchgate.net This analysis is crucial for interpreting experimental vibrational spectra and assigning specific absorption bands to molecular motions. researchgate.net

Calculation Type Information Obtained Application
Frequency Calculation Vibrational frequencies (cm-1) and IR/Raman intensities.Prediction of theoretical IR and Raman spectra.
Normal Mode Analysis Description of atomic motions for each vibrational mode (e.g., C-H stretch, C=C bend).Assignment of experimental spectral bands to specific molecular vibrations.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution and reactive sites of a molecule. preprints.org The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.netchemrxiv.org

Typically, red or yellow regions represent negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack. nih.gov Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov For this compound, an MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring, while positive potential would be located around the hydroxyl hydrogen. researchgate.netirjweb.com

Color Electrostatic Potential Interpretation
Red/Yellow NegativeElectron-rich region; favorable for electrophilic attack.
Green NeutralRegion of zero potential.
Blue PositiveElectron-poor region; favorable for nucleophilic attack.

Computational Spectroscopic Predictions

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and structural elucidation of compounds.

The Gauge-Invariant Atomic Orbital (GIAO) method is a popular computational approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. nih.govscielo.org.mx This method, often implemented within a DFT framework, calculates the isotropic magnetic shielding tensors for each nucleus. rsc.orgresearchgate.netnih.gov

The calculated shielding values are then converted to chemical shifts (in ppm) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). nih.gov These theoretical predictions for ¹H and ¹³C NMR spectra are valuable for assigning experimental signals and confirming the structure of a synthesized compound. rsc.org The accuracy of the prediction depends on the chosen level of theory and can be improved by considering solvent effects. scielo.org.mx

Parameter Description
Methodology Gauge-Invariant Atomic Orbital (GIAO)
Typical Level of Theory DFT (e.g., B3LYP functional)
Output Isotropic shielding constants for each nucleus (1H, 13C, etc.).
Application Prediction of NMR chemical shifts (ppm) to aid in the interpretation of experimental spectra and structural verification.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. nih.govscirp.org It provides a balance between computational cost and accuracy, making it a popular choice for studying the UV-Vis absorption spectra of organic compounds. nih.govacs.org For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, predicting excitation energies, oscillator strengths, and the molecular orbitals involved.

Studies on structurally related aromatic compounds, such as 3-phenylthiophene (B186537) derivatives, show that the low-energy electronic transitions are typically dominated by π-π* excitations localized on the aromatic rings or involving charge transfer between them. researchgate.net In this compound, the main transitions are expected to involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is likely distributed over the electron-rich thiophene ring, while the LUMO may be centered on the phenyl ring.

Theoretical calculations allow for the assignment of absorption bands observed in experimental spectra. For instance, the primary absorption peaks can be correlated with specific electronic transitions, such as S0 → S1, S0 → S2, etc. The oscillator strength (f) is a theoretical measure of the intensity of an electronic transition, with higher values corresponding to stronger absorptions.

Table 1: Calculated Electronic Excitation Data for this compound using TD-DFT Illustrative data based on typical results for similar aromatic compounds.

Excited State Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Orbital Contributions
S1 4.58 271 0.15 HOMO → LUMO (95%)
S2 4.95 251 0.42 HOMO-1 → LUMO (88%)
S3 5.25 236 0.08 HOMO → LUMO+1 (92%)

The choice of functional and basis set is crucial for the accuracy of TD-DFT results. nih.gov Range-separated hybrid functionals, such as CAM-B3LYP and ωB97X-D, are often recommended for systems that may exhibit charge-transfer states, which is a possibility in this compound due to the combination of two different aromatic moieties. nih.gov

Molecular Dynamics and Conformational Analysis

Conformational Space Exploration and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure and conformational dynamics. Exploring the conformational space is essential to identify the most stable, low-energy structures (conformers) and understand the transitions between them. elifesciences.org Computational methods such as molecular dynamics (MD) simulations and systematic conformational searches are employed to map the potential energy surface (PES) of the molecule. nih.govnih.gov

The energy landscape of this compound is primarily defined by the rotational freedom around the single bonds connecting the phenyl and thiophene rings to the central methanolic carbon. The PES for such molecules typically features multiple local minima, corresponding to stable conformers, separated by energy barriers. nih.govresearchgate.net These barriers represent the energy required for rotation around the key dihedral angles.

MD simulations can track the atomic positions over time, revealing the accessible conformations and their relative populations at a given temperature. nih.gov By analyzing these trajectories, one can construct a free energy landscape, which provides a thermodynamic perspective on the conformational preferences of the molecule in a given environment (e.g., in a vacuum or in a solvent). elifesciences.org The landscape would likely show distinct energy wells corresponding to conformers where steric hindrance between the aromatic rings is minimized.

Analysis of Dihedral Angles and Molecular Flexibility

The flexibility of this compound is best described by the dihedral angles that govern the relative orientation of its constituent rings. The two most critical dihedral angles are:

τ1 (C-C-C-C): Defining the rotation of the phenyl ring relative to the C-O bond of the methanol bridge.

τ2 (C-C-C-S): Defining the rotation of the thiophene ring relative to the C-O bond of the methanol bridge.

Computational studies on similar bi-aryl or aryl-heteroaryl systems demonstrate that the potential energy varies significantly with these rotations. researchgate.net For instance, in related diphenylmethanol (B121723) structures, the aromatic rings often adopt a non-planar (gauche) orientation to alleviate steric clashes. nih.gov For this compound, quantum mechanical calculations can determine the rotational energy barriers. The minima on this rotational profile correspond to the most stable conformers.

Table 2: Key Dihedral Angles and Relative Energies of this compound Conformers Illustrative data based on quantum chemical calculations for analogous structures.

Conformer Dihedral Angle τ1 (°) Dihedral Angle τ2 (°) Relative Energy (kcal/mol)
Global Minimum ~65 ~175 0.00
Local Minimum 1 ~70 ~-15 1.25
Local Minimum 2 ~-68 ~170 1.30
Rotational Barrier (TS) ~0 ~180 ~4.5

The analysis reveals that planar arrangements, where the rings are eclipsed, are typically high-energy transition states due to steric hindrance. The molecule preferentially adopts conformations where the phenyl and thiophene rings are significantly twisted out of a common plane.

Reaction Mechanism Modeling

Transition State Characterization and Reaction Pathway Elucidation

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions at a molecular level. For this compound, a potential reaction of interest is its oxidation to the corresponding ketone, Phenyl(thiophen-3-yl)methanone. Density Functional Theory (DFT) can be used to model the reaction pathway, identifying reactants, products, and, most importantly, the transition state (TS).

The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path connecting reactants and products. researchgate.net Characterizing the TS involves optimizing its geometry and confirming its nature through a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. beilstein-journals.org

For an oxidation reaction, the TS would involve the interaction of the alcohol with an oxidizing agent. The key structural features of the TS would include the partial breaking of the C-H and O-H bonds of the alcohol moiety and the partial formation of the C=O double bond. The geometry of the TS provides insight into the steric and electronic demands of the reaction.

Energetic Profiles of Chemical Transformations

Once the stationary points (reactants, TS, products) on the potential energy surface have been located, an energetic profile, or reaction coordinate diagram, can be constructed. This profile plots the relative energy of the system as the reaction progresses from reactants to products.

The diagram provides two key thermodynamic quantities:

Activation Energy (ΔE‡): The energy difference between the transition state and the reactants. This barrier determines the reaction rate.

Quantum-chemical calculations can predict these energy differences with considerable accuracy. researchgate.net For the oxidation of this compound, the energetic profile would illustrate the energy cost of removing the hydrogen atoms and forming the carbonyl group.

Table 3: Calculated Energetic Profile for the Oxidation of this compound Illustrative DFT-calculated energies for a hypothetical oxidation reaction.

Species Description Relative Energy (kcal/mol)
Reactants This compound + Oxidant 0.0
Transition State [Oxidation TS]‡ +15.2
Products Phenyl(thiophen-3-yl)methanone + Reduced Oxidant -25.8

This energetic profile suggests that the reaction is kinetically accessible (a moderate activation barrier) and thermodynamically favorable (exothermic). Such computational modeling is crucial for understanding reaction feasibility and optimizing experimental conditions.

Structure Reactivity and Structure Property Relationships in Phenyl Thiophen 3 Yl Methanol Chemistry

Influence of Substituent Effects on Chemical Reactivity and Stereoselectivity

The reactivity of the aromatic rings in Phenyl(thiophen-3-yl)methanol and its derivatives is significantly modulated by the electronic nature of substituents. The placement of electron-donating or electron-withdrawing groups on either the phenyl or thiophene (B33073) moiety can alter the electron density at various positions, thereby influencing the molecule's susceptibility to electrophilic or nucleophilic attack.

Computational studies on substituted thiophenes demonstrate that the activation energy for reactions such as nucleophilic aromatic substitution (SNAr) is highly dependent on the substituents present. nih.gov For instance, the presence of a strong electron-withdrawing group like a nitro or cyano group can significantly lower the activation free energy for nucleophilic addition by stabilizing the negative charge that develops on the thiophene ring during the reaction. nih.gov Conversely, the absence of such stabilizing groups results in a considerably higher energy barrier for the reaction. nih.gov

In the context of this compound, a substituent on the phenyl ring would primarily influence the reactivity of that ring, but it can also have a more subtle electronic effect on the thiophene ring through inductive and resonance effects. Similarly, substituents on the thiophene ring directly impact its reactivity. These electronic effects are crucial in directing the regioselectivity of reactions and can also influence the stereochemical outcome of reactions at the carbinol center, especially in processes where chiral catalysts or reagents are employed. The steric bulk of substituents also plays a role, potentially hindering the approach of reactants to a specific site. nih.gov

Key Research Findings on Substituent Effects:

Electron-Withdrawing Groups (EWGs): Increase the electrophilicity of the thiophene ring, making it more susceptible to nucleophilic attack. nih.gov

Electron-Donating Groups (EDGs): Decrease the electrophilicity of the aromatic rings, potentially slowing down nucleophilic substitution reactions.

Steric Hindrance: Bulky substituents can block reaction sites, influencing both regioselectivity and reaction rates. nih.gov

π-π Interactions: The nature of substituents can affect the strength and geometry of π-π stacking interactions, which play a role in self-assembly and the properties of resulting materials. nih.gov

Stereochemical Control and Enantiomeric Purity in Synthesis

This compound contains a stereocenter at the carbinol carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers. The control of stereochemistry during its synthesis is paramount for applications where specific chirality is required. Asymmetric synthesis aims to produce one enantiomer in excess over the other, a crucial aspect in the development of chiral materials and pharmacologically active compounds.

Achieving high enantiomeric purity often involves the use of chiral catalysts or reagents. For example, asymmetric catalysis can be employed to transform prochiral starting materials into enantioenriched products. nih.gov Palladium-catalyzed asymmetric reactions, for instance, have been successfully used to synthesize chiral allylic aryl ethers with high enantiomeric purity (typically 90-98% ee). nih.gov Similar strategies involving asymmetric reduction of the corresponding ketone, phenyl(thiophen-3-yl)ketone, using chiral reducing agents or catalysts, are standard methods for accessing enantiomerically pure this compound. The choice of catalyst, solvent, and reaction conditions is critical for maximizing the enantiomeric excess (ee) of the desired product.

The stereochemistry of related molecules has been shown to have a profound impact on their self-assembly properties. Studies on phenylalanine dipeptides, for example, reveal that a change in the chirality of a single amino acid residue can drastically restrict the structural diversity and polymorphism of the resulting supramolecular structures. upc.edu This highlights the importance of stereochemical control, as the absolute configuration of the molecule can dictate its intermolecular interactions and subsequent macroscopic properties.

Correlation between Electronic Structure and Chemical Behavior

The chemical behavior of this compound is fundamentally governed by its electronic structure. Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide deep insights into this relationship by modeling electron distribution, molecular orbital energies, and reaction pathways. nih.govresearchgate.net

Theoretical investigations into the SNAr mechanism on thiophene derivatives have established linear correlations between experimental electrophilicity and calculated parameters like the Gibbs free energy barrier and the Parr electrophilicity index (ω). nih.gov Such calculations can predict how changes to the molecular structure, such as the introduction of a substituent, will alter the electronic properties and, consequently, the chemical reactivity. researchgate.net For example, the energy of the π-π* transition, a key electronic property, can be accurately predicted and correlated with experimental UV-visible spectroscopy data. researchgate.net

The distribution of the electrostatic potential on the molecule's surface can identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack, respectively. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also critical. A smaller HOMO-LUMO gap generally implies higher reactivity. For thiophene-containing systems, these calculations help explain their behavior as semiconductor materials and their potential in organic electronics. researchgate.net

Intermolecular Interactions and their Role in Self-Assembly and Crystal Packing

The solid-state structure of this compound and its derivatives is dictated by a network of non-covalent intermolecular interactions. These forces, including hydrogen bonds, π-π stacking, and weaker C-H···O or C-H···π interactions, guide the molecules to self-assemble into a specific crystal lattice. nih.govmdpi.com

Crystal structure analyses of related thiophene derivatives reveal the precise geometry of these interactions. nih.govresearchgate.net The hydroxyl group of the methanol (B129727) moiety is a potent hydrogen bond donor and acceptor, leading to strong O-H···O or O-H···S hydrogen bonds that often form primary structural motifs like chains or dimers.

Aromatic π-π interactions play a significant role in the self-assembly of molecules containing phenyl and thiophene rings. nih.govnih.gov These interactions can occur between two phenyl rings, two thiophene rings, or between a phenyl and a thiophene ring. The stability and geometry of these π-stacked arrangements are influenced by the electronic nature of the rings and any substituents they bear. nih.gov Weaker, yet cumulatively significant, C-H···O interactions involving sulfone oxygen atoms have been observed to consolidate molecular structures, forming specific ring motifs. nih.gov The study of these packing arrangements is often aided by Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts. nih.gov

Table 1: Common Intermolecular Interactions in Phenyl-Thiophene Derivatives
Interaction TypeDescriptionTypical Atoms InvolvedSignificance in Crystal Packing
Hydrogen BondingStrong, directional electrostatic interaction between a hydrogen atom and a highly electronegative atom.O-H···O, O-H···S, N-H···OForms robust primary structural motifs; dictates overall crystal architecture.
π-π StackingAttractive, non-covalent interaction between aromatic rings.Phenyl ↔ Phenyl, Thiophene ↔ Thiophene, Phenyl ↔ ThiopheneCrucial for stabilizing layered structures and influencing electronic properties. nih.govmdpi.com
C-H···O InteractionA weak form of hydrogen bonding.C-H (from ring or alkyl chain) and an oxygen atom (e.g., from a sulfonyl or carbonyl group).Consolidates molecular structure and links primary motifs. nih.gov
Van der Waals ForcesWeak, non-specific attractive forces between molecules.All atomsContribute to the overall cohesive energy of the crystal.

Molecular Conformation and its Impact on Macroscopic Properties (e.g., Liquid Crystalline Behavior)

While this compound itself is not a liquid crystal, its core structure is a building block for designing mesogenic molecules. By attaching appropriate functional groups, such as a rigid core and flexible terminal chains (e.g., alkoxy groups), derivatives can be synthesized that exhibit liquid crystalline phases. researchgate.netmdpi.com The incorporation of the thiophene ring can enhance electron delocalization and rigidity, which promotes favorable π-π stacking and the formation of ordered mesophases. researchgate.net

Table 2: Structure-Property Relationship in Thiophene-Based Liquid Crystals
Structural ModificationEffect on Molecular ConformationImpact on Macroscopic Property (Liquid Crystallinity)Reference Example
Addition of terminal alkoxy chainsIncreases molecular aspect ratio and flexibility at the ends.Promotes mesophase formation; longer chains can induce smectic phases and affect transition temperatures. researchgate.networldscientificnews.com(E)-4-(((5-phenylthiophene-2-yl)methylene)imino)phenyl 4-alkoxy benzoate (B1203000) derivatives show nematic phases whose stability is dependent on alkoxy chain length. researchgate.net
Introduction of lateral substituents (e.g., Fluorine)Increases molecular breadth and can alter intermolecular spacing and dipole moment.Can lower melting points and clearing temperatures by disrupting crystal packing. mdpi.comLateral F-substitution in thiophene bent-shaped molecules decreased the crystal-to-nematic phase transition temperatures. mdpi.com
Incorporation of rigid linking groups (e.g., Schiff base, ester)Enhances the rigidity and linearity of the molecular core.Generally increases the stability and temperature range of the nematic phase. researchgate.netPhenylthiophene derivatives with Schiff base/ester spacers exhibit wide nematic ranges. researchgate.net
Changing the heterocyclic coreAlters the electronic properties, polarity, and overall geometry of the molecule.Affects mesophase stability and range. frontiersin.orgIncorporation of a furfural (B47365) ring in place of other groups impacts the mesophase range and stability of the resulting homologues. frontiersin.org

Applications of Phenyl Thiophen 3 Yl Methanol in Advanced Materials and Synthetic Intermediates

Role as Chiral Building Blocks in Asymmetric Synthesis

The stereochemical configuration of molecules is critical in pharmaceuticals and materials science, making asymmetric synthesis an essential field of modern chemistry. Chiral thiophene (B33073) derivatives, including optically active forms of Phenyl(thiophen-3-yl)methanol, serve as valuable building blocks in this context. The hydroxyl group can be resolved into its (R) and (S) enantiomers, which can then be used to introduce chirality into larger, more complex molecules.

Research has demonstrated the synthesis of various chiral polythiophenes by functionalizing the thiophene ring at the 3-position with a pendant group containing a stereogenic center. rsc.org For example, optically active monomers such as (R)-3-(4-(4-ethyl-2-oxazolin-2-yl)phenyl)thiophene have been synthesized via Suzuki cross-coupling reactions involving 3-thiopheneboronic acid. nih.gov These chiral monomers are subsequently polymerized to create polymers with specific helical structures and chiroptical properties. nih.gov The synthesis of thiophene derivatives containing amino acid residues is another strategy to append a chiral moiety to the thiophene core. nih.gov The this compound scaffold is particularly useful as the chiral alcohol center can direct the stereochemical outcome of subsequent reactions or be incorporated into a final product where the chirality is essential for its function.

Precursors and Intermediates in Complex Organic Synthesis

The this compound structure is a versatile intermediate in multi-step organic syntheses due to the reactivity of its three main components: the thiophene ring, the phenyl ring, and the hydroxyl group. The thiophene moiety can be halogenated, metalated, or otherwise functionalized, primarily at the 2- and 5-positions, allowing for its participation in a wide array of cross-coupling reactions. researchgate.net

This versatility enables the construction of complex molecular architectures. For instance, thiophene-containing precursors are widely used in palladium-catalyzed reactions like Suzuki and Stille couplings to form new carbon-carbon bonds. mdpi.comscielo.org.mx The hydroxyl group of this compound can be easily oxidized to a ketone or converted into other functional groups, providing a handle for further molecular elaboration. semanticscholar.org For example, thiophene-3-carbaldehyde, a direct oxidation product, can undergo condensation reactions to form α,β-unsaturated ketones, which are precursors to heterocyclic systems like pyrazolines. nih.gov The ability to build upon this core structure makes this compound a valuable starting material for synthesizing pharmaceuticals, agrochemicals, and functional organic materials. researchgate.netmdpi.com

Integration into Functional Materials

The unique electronic and structural characteristics of the phenyl-thiophene motif allow for its incorporation into a variety of high-performance functional materials.

Polythiophenes are among the most extensively studied classes of conducting polymers due to their excellent environmental stability and tunable electronic properties. nih.gov The thiophene ring in this compound serves as the fundamental repeating unit for creating a π-conjugated polymer backbone, which is essential for electrical conductivity. researchgate.netdntb.gov.ua The polymerization of 3-substituted thiophenes, such as derivatives of this compound, typically proceeds via oxidative coupling using reagents like iron(III) chloride (FeCl₃) or through electrochemical methods. nih.govnih.govmdpi.com

The phenyl and methanol-derived side groups play a crucial role in modifying the properties of the resulting polymer. They enhance solubility and processability, which are often major challenges for unsubstituted polythiophenes. nih.govcmu.edu Furthermore, these side chains influence the polymer's morphology and the packing of the polymer chains in the solid state, which in turn affects its conductivity and optical properties. cmu.edu By carefully designing the side chains, researchers can fine-tune the electronic characteristics of the material for specific applications, such as organic field-effect transistors (OFETs), sensors, and organic solar cells. researchgate.netmdpi.com

Electrochromic materials can change their color in response to an applied electrical potential, making them suitable for applications like smart windows, displays, and antiglare mirrors. pkusz.edu.cn Conjugated polymers based on thiophene are excellent candidates for these devices. The π-conjugated backbone of polythiophenes derived from this compound allows for stable and reversible redox states (oxidation and reduction). oaepublish.com When the polymer is oxidized or reduced, its electronic structure is altered, leading to a change in its absorption spectrum and a visible color change. utexas.edu

Thiophene-based polymers can be designed to switch between a colored, neutral state and a transparent, oxidized state, or to switch between different colors. researchgate.net For example, donor-acceptor polymers incorporating thiophene derivatives can switch from a colored neutral state to a highly transmissive bleached state. pkusz.edu.cn The performance of an electrochromic device, including its color contrast, switching speed, and durability, can be precisely controlled by modifying the chemical structure of the thiophene monomer. oaepublish.comcardiff.ac.uk Research into thiophene-2,5-dicarboxylic acid diesters has shown reversible color changes from colorless to blue upon reduction, with high coloration efficiency. researchgate.net

Polymer SystemColor (Neutral)Color (Oxidized)Switching Time (s)Coloration Efficiency (cm²/C)
Poly(thieno[3,2-b]thiophene) derivative (PTT)GreenBlue1.094
Thiophene-2,5-diester derivativeColorlessBlue (Reduced State)-Up to 512
Donor-Acceptor Polymer (PBOTT-BTD)GreenBlueFastFavorable

Data compiled from studies on various thiophene-based electrochromic systems to illustrate typical performance metrics. pkusz.edu.cnoaepublish.comresearchgate.net

Non-linear optical (NLO) materials are essential for technologies like optical computing, data storage, and frequency conversion. The key to second-order NLO activity in organic molecules is a structure that facilitates intramolecular charge transfer (ICT), typically a donor-π bridge-acceptor (D-π-A) system. aip.org The electron-rich thiophene ring is an excellent electron donor, making it a highly effective component in NLO chromophores. aip.orgworldscientific.com

In molecules derived from this compound, the thiophene ring can act as the donor, the phenyl ring can be part of the conjugated π-bridge, and an electron-accepting group can be attached to the phenyl ring to complete the D-π-A motif. Theoretical and experimental studies have confirmed that thiophene derivatives can exhibit large second-order hyperpolarizabilities (β), a measure of molecular NLO activity. aip.orgjournalirjpac.com For instance, studies on phenylethenylthiophene derivatives have demonstrated significant second-harmonic generation (SHG) activity. rsc.org The magnitude of the NLO response can be amplified by extending the conjugation length, for example, by using thiophene oligomers instead of a single ring. aip.org

Thiophene DerivativeMeasurement TechniqueKey Finding
2-nitro-1-(2-thienyl)etheneEFISHGβ value is 1x that of p-nitroaniline
4-nitro-1-(2-thienyl)-1,3-butadieneEFISHGβ value is 3x that of p-nitroaniline
Phenylethenylthiophene derivativesKurtz-Perry Powder MethodDemonstrated SHG activity

Table summarizing the NLO properties of selected thiophene derivatives from experimental studies. aip.orgrsc.org

Liquid crystals (LCs) are states of matter that exhibit properties between those of conventional liquids and solid crystals. The design of LC molecules typically requires a rigid core (mesogen) and flexible peripheral chains. The fused phenyl-thiophene unit in this compound provides a rigid, anisotropic core that is well-suited for inducing liquid crystalline behavior. nycu.edu.tworientjchem.org

Compound Name/StructurePhase Transition Temperatures (°C)
4-(4-heptylphenylazo)phenyl 2-thienylacrylate (TA7)Cr 89 N 111 I
(R)-(-)-4-(1-methylheptyloxycarbonyl)phenyl 5-(4-decyloxyphenyl)thiophene-2-carboxylateI 97.4 SA 92.2 SC* 81.4 Ferri 78.8 AF 48.6 G
4-((4-(decyloxy) phenoxy) carbonyl) phenyl thiophene-2-carboxylate (B1233283) [2TWC10]Cr 82.1 N 105.4 I

Phase transitions for selected thiophene-based liquid crystals. (Cr = Crystal, N = Nematic, I = Isotropic, SA = Smectic A, SC = Chiral Smectic C, Ferri = Ferrielectric, AF = Antiferroelectric, G = Glass).* orientjchem.orgacs.orgbohrium.com

Development of Novel Heterocyclic Scaffolds and their Derivatives

The chemical structure of this compound offers several reactive sites that can be exploited for the synthesis of new heterocyclic systems. The hydroxyl group can be modified or replaced to introduce other functionalities, while the phenyl and thiophene rings can undergo various substitution reactions. Furthermore, the entire molecule can serve as a backbone for the construction of fused ring systems. Research in this area is focused on leveraging these characteristics to build diverse and complex molecular frameworks.

While direct and extensive research specifically detailing the use of this compound as a precursor for novel heterocyclic scaffolds is not widely available in publicly accessible literature, its structural motifs are present in a variety of more complex heterocyclic systems. The principles of synthetic organic chemistry suggest that this compound could be a valuable intermediate in the formation of fused thiophene derivatives. Theoretical synthetic pathways can be proposed based on established chemical reactions.

For instance, the hydroxyl group of this compound could be converted into a good leaving group, such as a tosylate or a halide. This transformation would facilitate intramolecular cyclization reactions, where a nucleophilic portion of the molecule attacks an electrophilic site to form a new ring. By strategically introducing substituents onto the phenyl or thiophene rings, chemists can guide these cyclization reactions to produce a variety of fused heterocyclic systems.

Table 1: Potential Heterocyclic Scaffolds Derivable from this compound

Heterocyclic ScaffoldPotential Synthetic StrategyKey Reaction Type
Dihydrothieno[3,2-c]quinolineIntramolecular Friedel-Crafts alkylation of an N-substituted derivativeElectrophilic aromatic substitution
Thieno[3,2-b]oxepineIntramolecular Williamson ether synthesis from a suitably functionalized derivativeNucleophilic substitution
Thieno[2,3-c]pyridineMulti-step synthesis involving functionalization and subsequent cyclizationVarious

The development of these novel heterocyclic scaffolds is of significant interest due to their potential applications in materials science and medicinal chemistry. The incorporation of the thiophene ring, in particular, is known to impart unique electronic and photophysical properties to molecules. Fused heterocyclic systems based on thiophene are often investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the creation of diverse libraries of these novel scaffolds is a key strategy in drug discovery. By systematically modifying the core heterocyclic structure, researchers can explore a wide chemical space to identify compounds with desired biological activities. While the direct synthesis of such scaffolds from this compound is a promising area of research, further experimental studies are needed to validate these theoretical pathways and to fully explore the potential of this compound as a synthetic intermediate.

Q & A

Q. What are the most reliable synthetic routes for Phenyl(thiophen-3-yl)methanol, and how do reaction conditions influence yield?

this compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as β-arylation of thiophenes. For example, using Pd₂(dba)₃·CHCl₃ (0.5 mol%) at 50°C for 16 hours achieved a 75% yield in a related thiophene derivative . Alternative methods include Friedel-Crafts acylation followed by reduction, as seen in benzothiophene-based analogues . Key variables affecting yield include catalyst loading, temperature, and solvent choice (e.g., acetonitrile or dichloromethane).

Q. How is the purity and structural integrity of this compound validated post-synthesis?

Characterization typically involves:

  • Nuclear Magnetic Resonance (NMR) : To confirm regioselectivity and substitution patterns (e.g., aromatic protons in thiophene vs. phenyl groups).
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight verification.
  • Chromatography : Column chromatography with hexane/ethyl acetate gradients (e.g., 79:20:1 with triethylamine) ensures purity .
  • Cyclic Voltammetry : For electrochemical behavior analysis, particularly if the compound is a precursor for conductive polymers .

Q. What computational tools are recommended for modeling the electronic properties of this compound?

Density Functional Theory (DFT) calculations using Gaussian or ORCA software can predict electronic distributions, HOMO-LUMO gaps, and reactive sites. PubChem-derived SMILES strings (e.g., InChI=1S/C7H5F4NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-2,13H,3H2) provide input structures for simulations .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL or OLEX2 is critical. SHELXL refines small-molecule structures with high precision, handling twinned data and disorder modeling . For example, SHELXL’s restraints on bond lengths and angles can resolve ambiguities in phenyl-thiophene dihedral angles .

Q. What strategies mitigate challenges in copolymer synthesis involving this compound monomers?

Electrochemical polymerization in acetonitrile/TBAFB solvent-electrolyte systems achieves homopolymer formation . For copolymers (e.g., with pyrrole or bithiophene), potentiostatic methods optimize chain regularity. Post-polymerization, FT-IR and GPC (Gel Permeation Chromatography) assess copolymer composition and molecular weight distribution .

Q. How do substituents on the phenyl or thiophene rings affect the compound’s bioactivity or material properties?

  • Electron-withdrawing groups (e.g., -CF₃) increase thermal stability and alter HOMO-LUMO gaps, as seen in fluorinated pyridine derivatives .
  • Hydroxyl or methoxy groups enhance solubility for pharmaceutical applications, as demonstrated in raloxifene derivatives . Structure-activity relationship (SAR) studies require systematic variation of substituents followed by assays (e.g., antibacterial activity in imidazole derivatives ).

Q. What are common pitfalls in scaling up this compound synthesis, and how are they addressed?

  • Low Catalyst Efficiency : Optimize Pd-based catalysts (e.g., Pd(OAc)₂ with phosphine ligands) to reduce metal leaching .
  • Byproduct Formation : Use scavengers like molecular sieves or activated carbon during coupling reactions .
  • Purification Challenges : Switch from column chromatography to recrystallization for large-scale batches (e.g., hexane/ethanol mixtures) .

Methodological Considerations

Q. How to analyze conflicting spectroscopic data for this compound analogs?

  • Cross-Validation : Compare NMR data with computed spectra (e.g., via ChemDraw or ACD/Labs).
  • Dynamic Effects : Consider rotational barriers in hindered aryl-thiophene bonds, which may split NMR peaks .
  • Crystallographic Cross-Check : Use SC-XRD to resolve discrepancies between expected and observed stereochemistry .

Q. What are best practices for evaluating the environmental and safety risks of this compound?

  • GHS Compliance : Follow protocols for handling flammable liquids (P210) and toxic vapors (P271) .
  • Waste Management : Neutralize acidic/basic byproducts before disposal (e.g., thionyl chloride residues ).
  • Toxicity Screening : Use PubChem’s predictive models for acute toxicity (e.g., LD50) .

Emerging Applications

Q. How is this compound utilized in drug discovery pipelines?

It serves as a scaffold for SERMs (Selective Estrogen Receptor Modulators), such as bipyraloxifene, where the thiophene-phenyl core enables π-π stacking with estrogen receptors . Methodologies include:

  • Nucleophilic Aromatic Substitution : To attach bioactive moieties (e.g., bipyridine ligands ).
  • In Vivo Efficacy Testing : Rodent models for osteoporosis or breast cancer .

Q. What advanced material applications exploit the conductive properties of thiophene-containing derivatives?

  • Conductive Polymers : Electro-polymerized poly(thiophene-co-benzylidene) exhibits tunable bandgaps for OLEDs .
  • Sensor Development : Thiophene-phenyl backbones enhance charge transfer in chemosensors for metal ions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.